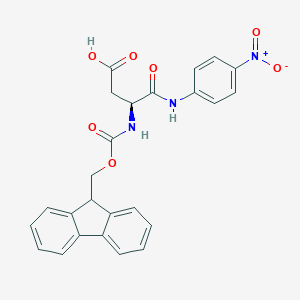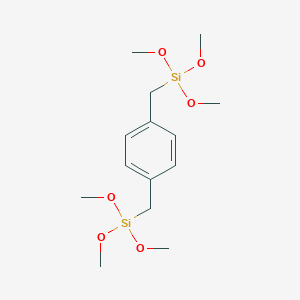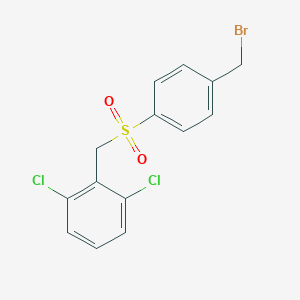
Fmoc-L-aspartic acid alpha-4-nitroanilide
Übersicht
Beschreibung
“Fmoc-L-aspartic acid alpha-4-nitroanilide” (CAS Number: 185547-52-8) is a chemical compound with a molecular weight of 475.46 . It is an off-white powder and is used as a product for proteomics research . It is a versatile building block for numerous chromogenic peptide test substrates for proteases such as Caspase-1 (ICE), Caspase-2 (ICH-1), Caspase-3 (CPP-32; Yama; Apopain), Pro-Caspase-3 (Pro-CPP-32; Pro-Yama; Pro-Apopain), Caspase-6 (Mch2), Caspase-8 (MACH; FLICE; Mch5), Granzyme B or Glycosylasparaginase .
Molecular Structure Analysis
The IUPAC name for this compound is (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(4-nitroanilino)-4-oxobutanoic acid . The InChI code is 1S/C25H21N3O7/c29-23(30)13-22(24(31)26-15-9-11-16(12-10-15)28(33)34)27-25(32)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,27,32)(H,29,30)/t22-/m0/s1 .
Physical And Chemical Properties Analysis
“Fmoc-L-aspartic acid alpha-4-nitroanilide” is an off-white powder . It has a molecular weight of 475.46 . The compound should be stored at 0-8 °C .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
“Fmoc-Asp-pNA” is used in the solid-phase synthesis of peptides . The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protecting group used in the synthesis of peptides. It’s used to prevent unwanted peptide bonding at the amino group during the synthesis process.
Proteomics Research
“Fmoc-Asp-pNA” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions.
Organic Synthesis
“Fmoc-Asp-pNA” is an important raw material and intermediate used in organic synthesis . It could be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs.
Wirkmechanismus
Target of Action
Fmoc-Asp-pNA is primarily used in the field of proteomics research . Its primary targets are proteins, specifically those involved in the solid phase synthesis of peptides .
Mode of Action
Fmoc-Asp-pNA interacts with its protein targets by integrating into the peptide chain during the solid phase synthesis process . The Fmoc group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product.
Action Environment
The action of Fmoc-Asp-pNA is highly dependent on the specific conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of Fmoc-Asp-pNA. For instance, it is recommended to store the compound at 0-8°C to maintain its stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7/c29-23(30)13-22(24(31)26-15-9-11-16(12-10-15)28(33)34)27-25(32)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,27,32)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGASSLCYMGNEA-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373215 | |
| Record name | Fmoc-L-aspartic acid alpha-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
185547-52-8 | |
| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185547-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-L-aspartic acid alpha-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B70410.png)


![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)


